molecular formula C8H11FO2 B2529707 2-[1-(1-Fluoroethenyl)cyclobutyl]acetic acid CAS No. 2138111-32-5

2-[1-(1-Fluoroethenyl)cyclobutyl]acetic acid

Cat. No. B2529707
CAS RN: 2138111-32-5
M. Wt: 158.172
InChI Key: UYTIQSGHGFYSJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for 2-[1-(1-Fluoroethenyl)cyclobutyl]acetic acid is 1S/C8H11FO2/c1-6(9)8(3-2-4-8)5-7(10)11/h1-5H2,(H,10,11) . This indicates that the molecule consists of a cyclobutyl ring with a fluoroethenyl group at one position and an acetic acid group at another position .


Physical And Chemical Properties Analysis

The physical form of 2-[1-(1-Fluoroethenyl)cyclobutyl]acetic acid is liquid . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Fluorographic Detection in Biochemical Analysis

A fluorographic technique using acetic acid as a solvent demonstrates the versatility of acetic acid derivatives in enhancing radioactivity detection in biochemical assays. This method, optimized for 2,5-diphenyloxazole (PPO) in acetic acid, offers technical advantages such as no pre-fix requirement for proteins in gels, applicable for both agarose and acrylamide gels, presenting a simple, sensitive, and efficient alternative for fluorographic detection in research settings (Skinner & Griswold, 1983).

Palladium and Platinum Complex Formation

Research into cyclopalladation and the formation of cyclometalated complexes with palladium and platinum indicates the relevance of acetic acid derivatives in creating complexes with significant structural and catalytic properties. These studies explore the interactions and transformations within metal complexes, providing insights into their potential applications in catalysis and material science (Thomas et al., 2011); (Katlenok & Balashev, 2012).

Enzymatic Activity and Inhibition Studies

The synthesis and characterization of novel Schiff base ligands from amino acids and their transition metal complexes reveal their potential as antioxidants and inhibitors of xanthine oxidase, highlighting another application area of acetic acid derivatives in medicinal chemistry and enzyme inhibition research (Ikram et al., 2015).

Electrosynthesis from Carbon Dioxide

In microbial electrosynthesis research, acetic acid derivatives serve as substrates for microorganisms capable of reducing carbon dioxide to organic compounds. This demonstrates the role of such compounds in bioelectrochemical systems aimed at capturing electrical energy in carbon-carbon bonds of organic products, providing a green alternative for energy storage and conversion (Nevin et al., 2011).

Aggregation Pheromone Synthesis

In the field of entomology, the synthesis of aggregation pheromones from acetic acid derivatives, such as in the study of male-produced pheromones for the plum curculio, showcases the application of these compounds in understanding insect behavior and developing potential pest control strategies (Eller & Bartelt, 1996).

Safety and Hazards

The safety information for 2-[1-(1-Fluoroethenyl)cyclobutyl]acetic acid indicates that it is classified under GHS05 and GHS07 . The hazard statements include H315, H318, and H335 . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ensuring adequate ventilation during use .

properties

IUPAC Name

2-[1-(1-fluoroethenyl)cyclobutyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO2/c1-6(9)8(3-2-4-8)5-7(10)11/h1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTIQSGHGFYSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1(CCC1)CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(1-Fluoroethenyl)cyclobutyl]acetic acid

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